molecular formula C10H14BNO2 B1351443 3-(Pyrrolidino)phenylboronic acid CAS No. 659731-18-7

3-(Pyrrolidino)phenylboronic acid

Cat. No. B1351443
M. Wt: 191.04 g/mol
InChI Key: OADUVPSZJLNMCG-UHFFFAOYSA-N
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Description

3-(Pyrrolidino)phenylboronic acid is a derivative of phenylboronic acid that belongs to the class of organoboronic acids . The boronic acid group has a versatile reactivity profile and is widely used in various organic reactions .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-(Pyrrolidino)phenylboronic acid, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular weight of 3-(Pyrrolidino)phenylboronic acid is 191.04 . It has a planar structure with a minor bend around the C-B bond .


Chemical Reactions Analysis

The pyrrolidine ring in 3-(Pyrrolidino)phenylboronic acid is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

3-(Pyrrolidino)phenylboronic acid is a solid substance . It has a molecular weight of 191.035 g/mol . The boiling point is 403.2 °C (760 mm Hg) .

Scientific Research Applications

1. Catalyst in Synthesis

3-(Pyrrolidino)phenylboronic acid has been utilized as a catalyst in chemical synthesis. For instance, phenylboronic acid facilitated an efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

2. Use in Carbohydrate Chemistry

Phenylboronic acid, including derivatives like 3-(Pyrrolidino)phenylboronic acid, has significant applications in carbohydrate chemistry. It condenses with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. This property is valuable in chromatographic solvents, electrophoretic separations, and isolation of compounds from mixtures (Ferrier, 1972).

3. Development of Glucose-Sensitive Films

In the field of controlled drug delivery, 3-(Pyrrolidino)phenylboronic acid has been used to modify hydrogen-bonded layer-by-layer assembled films for creating glucose-sensitive materials. These films exhibit pH- and thermosensitive swelling behaviors, enhancing the release of model drugs in the presence of saccharides like glucose or fructose, suggesting potential applications in self-regulated insulin delivery (Ding, Guan, Zhang, & Zhu, 2009).

4. Pharmaceutical and Chemical Engineering

Phenylboronic acid and its derivatives form reversible complexes with polyol compounds, leading to extensive applications in pharmaceutical and chemical engineering. This includes roles in self-regulated insulin delivery, tissue engineering, and sensor systems. The unique ability to recognize, separate, and detect polyol compounds like saccharides and glycoproteins is particularly valuable in these fields (Liang-yin, 2006).

5. Biomedical Applications

Phenylboronic acids, including 3-(Pyrrolidino)phenylboronic acid, have been employed to synthesize novel polyelectrolytes for biomedical applications. These polyelectrolytes have been used to fabricate glucose-sensitive hollow capsules that dissolve in glucose-containing media, indicating potential uses in controlled insulin delivery (De Geest, Jonas, Demeester, & De Smedt, 2006).

Safety And Hazards

When handling 3-(Pyrrolidino)phenylboronic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUVPSZJLNMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923342
Record name [3-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidino)phenylboronic acid

CAS RN

120347-75-3
Record name [3-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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